![molecular formula C9H16N2O4 B3101981 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 1408074-75-8](/img/structure/B3101981.png)
2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Übersicht
Beschreibung
“2-Methyl-2,6-diazaspiro[3.4]octane oxalate” is a chemical compound with the CAS Number: 135380-30-2 . It has a molecular weight of 216.24 . The IUPAC name for this compound is 2-methyl-2,6-diazaspiro[3.4]octane oxalate .
Synthesis Analysis
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane involves several steps. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . In the absence of benzylamine (or any other primary amine), cycloaromatization under the same conditions led to the formation of oxazole .Molecular Structure Analysis
The InChI code for 2-Methyl-2,6-diazaspiro[3.4]octane oxalate is 1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-2,6-diazaspiro[3.4]octane are complex and can lead to various products. For instance, in the absence of benzylamine, cycloaromatization under certain conditions led to the formation of oxazole .Wissenschaftliche Forschungsanwendungen
Hepatitis B Treatment
This compound has been mentioned in the context of a hepatitis B capsid protein inhibitor . This suggests that it could have potential applications in the treatment of hepatitis B, a serious liver infection caused by the hepatitis B virus.
Cancer Treatment
The compound has also been associated with a menin-MLL1 interaction inhibitor . This implies that it could be used in the development of treatments for certain types of cancer. The menin-MLL1 interaction is a critical driver of MLL-rearranged leukemia, and disrupting this interaction has emerged as a promising therapeutic strategy.
Modulation of Cellular Signaling
It has been reported as a MAP and PI3K signaling modulator . MAP and PI3K are important cellular signaling pathways involved in cell growth, survival, and differentiation. Modulating these pathways could have implications in various diseases, including cancer and immune disorders.
Dopamine D3 Receptor Antagonist
The compound has been identified as a selective dopamine D3 receptor antagonist . This suggests potential applications in the treatment of neurological and psychiatric disorders, as D3 receptors are implicated in several conditions, including Parkinson’s disease and schizophrenia.
Diabetes Treatment
Finally, it has been associated with VDAC1 inhibitors . VDAC1 is a protein that plays a crucial role in the metabolism of glucose in the body. Therefore, inhibitors of this protein could potentially be used in the treatment of diabetes.
Safety and Hazards
Wirkmechanismus
Target of Action
It is believed that the oxalate moiety of ddo can bind to certain enzymes.
Mode of Action
It is thought that the oxalate moiety can bind to certain enzymes, leading to the inhibition of their activity. Additionally, the oxalate moiety can also bind to certain substrates, leading to the activation of their activity.
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUQKINHURNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,6-diazaspiro[3.4]octane oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.